![molecular formula C19H19F3N2O2 B1680104 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

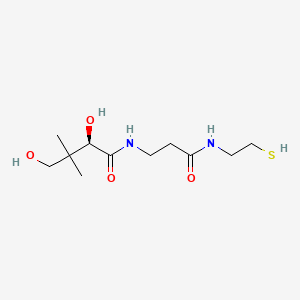

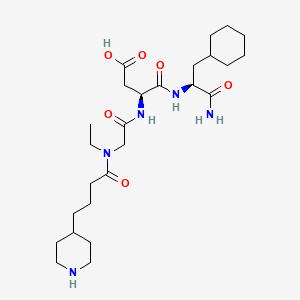

NS6740, chemically known as 1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)-phenyl)-furan-2-yl)methanone, is a silent agonist of the alpha7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of anti-inflammatory treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS6740 involves multiple steps, starting with the preparation of the diazabicyclic nucleusThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as tetrakis(triphenylphosphine)palladium(0) .

Industrial Production Methods: While specific industrial production methods for NS6740 are not extensively documented, the synthesis generally follows the principles of medicinal chemistry, focusing on optimizing yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: NS6740 primarily undergoes desensitization reactions when interacting with the alpha7 nicotinic acetylcholine receptor. This involves the stabilization of the receptor in a non-conducting state .

Common Reagents and Conditions: The synthesis of NS6740 involves reagents such as dimethyl sulfoxide, triethylamine, and tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major product of the synthesis is NS6740 itself, which is characterized by its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it .

Scientific Research Applications

NS6740 has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent by reducing the secretion of tumor necrosis factor-alpha from microglia cells. Additionally, it has been effective in reducing inflammation in mouse models of peripheral neuropathy and tonic inflammatory pain . In the field of neuroscience, NS6740 is being explored for its potential to modulate the cholinergic anti-inflammatory pathway .

Mechanism of Action

NS6740 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor. Unlike traditional agonists, NS6740 does not open the ion channel but instead stabilizes the receptor in a desensitized state. This desensitization is crucial for its anti-inflammatory effects, as it promotes the metabotropic function of the receptor . The binding interactions involve a hydrogen bond with tyrosine and a cation-pi interaction, which are essential for its silent agonist activity .

Comparison with Similar Compounds

NS6740 is unique in its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it. Similar compounds, such as GAT107 and PNU-120596, also target the alpha7 receptor but differ in their mechanisms of action. GAT107 is a positive allosteric modulator, while PNU-120596 enhances the receptor’s response to acetylcholine . These differences highlight the unique properties of NS6740 as a silent agonist.

List of Similar Compounds:- GAT107

- PNU-120596

- 1,1-diethyl-4-(4-(trifluoromethyl)phenyl)piperazin-1-ium iodide

properties

Molecular Formula |

C19H19F3N2O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone |

InChI |

InChI=1S/C19H19F3N2O2/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23/h1-5,12,15H,6-11H2 |

InChI Key |

VSOWCIMCDKXVRC-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

1,4-diazabicyclo(3.2.2)nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone A 793394 A-793394 A793394 NS 6740 NS-6740 NS6740 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)